molecular formula C26H42P2 B12545243 (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) CAS No. 658705-49-8

(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane)

Cat. No.: B12545243
CAS No.: 658705-49-8
M. Wt: 416.6 g/mol
InChI Key: BSKMAEQXQDMGCY-UHFFFAOYSA-N
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Description

(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is a chemical compound that features a naphthalene backbone with two di-tert-butylphosphane groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) typically involves the reaction of naphthalene-1,2-diyl dichloride with di-tert-butylphosphane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides and substituted naphthalene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism by which (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylphosphine: A simpler phosphine compound with similar reactivity but lacking the naphthalene backbone.

    (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another phosphine compound with a binaphthalene backbone, used in asymmetric catalysis.

Uniqueness

(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is unique due to its combination of a naphthalene backbone and di-tert-butylphosphane groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.

Properties

CAS No.

658705-49-8

Molecular Formula

C26H42P2

Molecular Weight

416.6 g/mol

IUPAC Name

ditert-butyl-(1-ditert-butylphosphanylnaphthalen-2-yl)phosphane

InChI

InChI=1S/C26H42P2/c1-23(2,3)27(24(4,5)6)21-18-17-19-15-13-14-16-20(19)22(21)28(25(7,8)9)26(10,11)12/h13-18H,1-12H3

InChI Key

BSKMAEQXQDMGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)P(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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